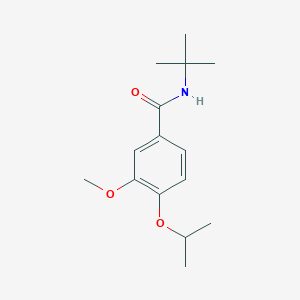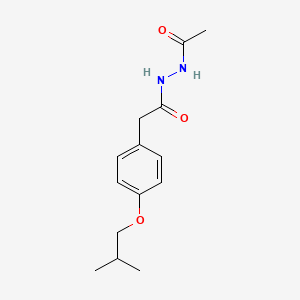![molecular formula C12H11ClN2O3S B5887510 ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5887510.png)
ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate, also known as COTEA, is a chemical compound that has gained significant attention in the field of scientific research. COTEA is a thioester derivative of oxadiazole, which has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is not fully understood. However, it is believed that ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate exerts its pharmacological effects by inhibiting the activity of enzymes involved in inflammation and pain. ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has also been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may exert its antimicrobial effects by disrupting cellular processes.
Biochemical and Physiological Effects:
ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been shown to have a variety of biochemical and physiological effects. In animal studies, ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been shown to reduce inflammation and pain. ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has also been shown to have antibacterial and antifungal activity. In addition, ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been shown to have herbicidal activity, making it a potential candidate for use in agriculture.
Advantages and Limitations for Lab Experiments
One advantage of ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is its ease of synthesis, making it readily available for research purposes. Another advantage is its broad range of potential applications in various fields of scientific research. However, a limitation of ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is its relatively limited understanding of its mechanism of action, which may hinder its potential for use as a therapeutic agent.
Future Directions
There are several potential future directions for research involving ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate. One potential direction is to further investigate its mechanism of action, which may provide insight into its potential therapeutic applications. Another potential direction is to investigate its potential as an herbicide, which may have implications for agriculture. Additionally, further studies may be conducted to investigate its potential as an antimicrobial agent, specifically in the treatment of bacterial and fungal infections.
Synthesis Methods
The synthesis of ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate involves the reaction of 4-chlorophenylhydrazine with ethyl chloroacetate to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol. This intermediate is then reacted with ethyl iodide to form ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate. The synthesis of ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been optimized to achieve high yields and purity, making it a readily available compound for research purposes.
Scientific Research Applications
Ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been investigated for its potential as an anti-inflammatory and analgesic agent. ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has also been studied for its potential use as an antifungal and antibacterial agent. In addition, ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been investigated for its potential as an agrochemical, specifically as a herbicide.
properties
IUPAC Name |
ethyl 2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c1-2-17-10(16)7-19-12-15-14-11(18-12)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABQLDFDXZVZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)





![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5887464.png)



![1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5887496.png)
![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5887526.png)

![isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5887539.png)